In Vivo Antitumor Efficacy vs. Olaparib
In an antitumor activity study against MX1 human breast carcinoma xenografts in nude mice, ST7710AA1 (compound 1l) exhibited an effect similar to that of the clinical PARP inhibitor Olaparib in terms of tumor volume inhibition when used at a lower dose than the reference compound [1]. Treatment was well tolerated, with no deaths or significant weight losses observed among treated animals .
| Evidence Dimension | In vivo tumor volume inhibition |
|---|---|
| Target Compound Data | ST7710AA1: effect similar to Olaparib in terms of tumor volume inhibition |
| Comparator Or Baseline | Olaparib: effect similar to ST7710AA1 in terms of tumor volume inhibition |
| Quantified Difference | ST7710AA1 achieved similar efficacy at a lower dose than Olaparib (exact dose values not provided in abstract) |
| Conditions | MX1 human breast carcinoma xenograft model in nude mice |
Why This Matters
This direct comparison demonstrates that ST7710AA1 can achieve Olaparib-level antitumor efficacy at a lower dose, suggesting potential advantages in therapeutic index and cost-effectiveness in preclinical studies.
- [1] Cincinelli R, Musso L, Merlini L, Giannini G, Vesci L, Milazzo FM, Carenini N, Perego P, Penco S, Artali R, Zunino F, Pisano C, Dallavalle S. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorg Med Chem. 2014 Feb 1;22(3):1089-103. View Source
